4-Chloro-1-cyclopropoxy-2-nitrobenzene
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Overview
Description
4-Chloro-1-cyclopropoxy-2-nitrobenzene is an organic compound with the molecular formula C9H8ClNO3 It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a cyclopropoxy group, and a nitro group
Preparation Methods
The synthesis of 4-Chloro-1-cyclopropoxy-2-nitrobenzene typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 4-chlorophenol to introduce the nitro group, followed by the introduction of the cyclopropoxy group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, and the process may involve intermediate purification steps to ensure the desired product’s purity.
Chemical Reactions Analysis
4-Chloro-1-cyclopropoxy-2-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide, methoxide, or amide, leading to the formation of compounds like 4-nitrophenol, 4-nitroanisole, and 4-nitroaniline.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions, where the nitro group acts as a deactivating group, directing incoming electrophiles to the meta position.
Scientific Research Applications
4-Chloro-1-cyclopropoxy-2-nitrobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-1-cyclopropoxy-2-nitrobenzene involves its interaction with various molecular targets. The nitro group is highly electron-withdrawing, making the benzene ring more susceptible to nucleophilic attack. This property is exploited in various chemical reactions, where the compound acts as an electrophile. Additionally, the presence of the cyclopropoxy group can influence the compound’s reactivity and stability, further affecting its interactions with other molecules .
Comparison with Similar Compounds
4-Chloro-1-cyclopropoxy-2-nitrobenzene can be compared to other similar compounds, such as:
4-Chloro-1-methoxy-2-nitrobenzene: This compound has a methoxy group instead of a cyclopropoxy group, which can affect its reactivity and solubility.
4-Chloro-1-ethoxy-2-nitrobenzene: The ethoxy group provides different steric and electronic effects compared to the cyclopropoxy group, leading to variations in chemical behavior.
4-Chloro-1-propoxy-2-nitrobenzene: The longer propoxy chain can influence the compound’s physical properties and its interactions with other molecules.
Properties
Molecular Formula |
C9H8ClNO3 |
---|---|
Molecular Weight |
213.62 g/mol |
IUPAC Name |
4-chloro-1-cyclopropyloxy-2-nitrobenzene |
InChI |
InChI=1S/C9H8ClNO3/c10-6-1-4-9(14-7-2-3-7)8(5-6)11(12)13/h1,4-5,7H,2-3H2 |
InChI Key |
BDBKOTJPOTUUGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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